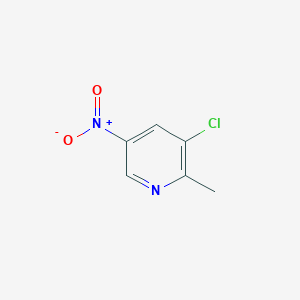

3-Chloro-2-methyl-5-nitropyridine

Description

Contextualization of Substituted Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic ring containing a nitrogen atom, and its substituted derivatives are fundamental building blocks in both organic and medicinal chemistry. lifechemicals.comresearchgate.netontosight.ai The presence of the nitrogen atom imparts unique properties to the pyridine ring, influencing its reactivity and making it a versatile scaffold in the synthesis of complex molecules. nih.govnih.gov

Substituted pyridines are integral components of numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as alkaloids. lifechemicals.commdpi.com Their significance extends to the pharmaceutical industry, where the pyridine nucleus is a "privileged scaffold," found in a vast number of FDA-approved drugs. lifechemicals.comrsc.orgnih.gov This prevalence is attributed to the ability of the pyridine ring to engage in hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. nih.gov The ease with which the pyridine ring can be chemically modified at various positions allows for the fine-tuning of a compound's biological activity. nih.gov

Significance of Nitropyridine Scaffold in Bioactive Molecule Synthesis

The introduction of a nitro group to the pyridine ring, forming a nitropyridine scaffold, further expands its synthetic utility and biological relevance. nih.gov The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, facilitating nucleophilic substitution reactions. nih.govnih.gov This reactivity makes nitropyridines valuable precursors for the synthesis of a wide array of functionalized pyridine derivatives.

From a medicinal chemistry perspective, the nitropyridine scaffold is a key component in the development of various bioactive molecules. nih.gov The nitro group itself can be a pharmacophore or can be readily converted into other functional groups, such as an amino group, providing a handle for further molecular elaboration. innospk.com This versatility has led to the incorporation of the nitropyridine moiety into compounds with potential therapeutic applications.

Overview of Research Trajectories for 3-Chloro-2-methyl-5-nitropyridine

This compound has emerged as a significant intermediate in several research and development endeavors. Its specific substitution pattern, featuring a chloro, a methyl, and a nitro group on the pyridine ring, offers multiple sites for chemical modification, making it a versatile building block for synthesizing more complex molecules.

Current research involving this compound is primarily focused on its application as a key starting material in the synthesis of novel compounds with potential biological activities. For instance, it is a crucial intermediate in the preparation of various substituted pyridines that are being investigated for their therapeutic potential. The reactivity of the chloro and nitro groups allows for a range of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery programs.

Below is a table summarizing the key properties of this compound and related compounds, highlighting their role as versatile intermediates in chemical synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| This compound | 1211533-93-5 | C6H5ClN2O2 | 172.57 | Building block for protein degrader development. calpaclab.com |

| 2-Chloro-3-methyl-5-nitropyridine | 22280-56-4 | C6H5ClN2O2 | 172.57 | Intermediate in organic synthesis. sigmaaldrich.com |

| 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | C6H5ClN2O2 | 172.57 | Intermediate in the synthesis of bioactive products. researchgate.netnih.gov |

| 3-Bromo-2-chloro-5-nitropyridine | 5470-17-7 | C5H2BrClN2O2 | 237.44 | Intermediate for pharmaceuticals and fine chemicals. innospk.com |

| 2-Chloro-5-nitropyridine (B43025) | 52092-47-4 | C5H3ClN2O2 | 158.54 | Organic and pharmaceutical intermediate. chemicalbook.com |

| 3-Chloro-2-nitropyridine | 54231-32-2 | C5H3ClN2O2 | 158.54 | Heterocyclic building block in organic chemistry. bldpharm.comnih.gov |

| 2-Chloro-3-cyano-5-nitropyridine | 31309-08-7 | C6H2ClN3O2 | 183.55 | Research chemical and heterocyclic building block. moldb.com |

| 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | C6H5ClN2O3 | 188.57 | Intermediate in chemical synthesis. nih.gov |

| 3-Chloro-2-hydroxy-5-nitropyridine | 22353-38-4 | C5H3ClN2O3 | 174.54 | Building block for kinase inhibitors. bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQYIUZGVFBSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299811 | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51984-62-4 | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51984-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 Chloro 2 Methyl 5 Nitropyridine

De Novo Synthesis of the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring offers a powerful approach to control the final substitution pattern by carefully selecting the acyclic precursors. Multicomponent reactions (MCRs) are particularly prominent in this area, allowing for the efficient, one-pot construction of complex molecular architectures.

Cyclization Reactions for Nitropyridine Ring Formation

The formation of the pyridine ring itself can be achieved through various cyclization and cyclocondensation reactions. For nitropyridines, a key strategy involves the use of a nitro-functionalized building block in a multicomponent assembly. One such powerful method is the three-component ring transformation (TCRT), which can produce nitropyridines that are otherwise difficult to access. acs.orgnih.gov In a typical TCRT, a suitable substrate like 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and an ammonia (B1221849) source, where the dinitropyridone effectively serves as a synthetic equivalent for the unstable nitromalonaldehyde. acs.org

Another versatile approach involves [4+2] cycloaddition reactions, where the nitrogen atom can be incorporated into either the diene or dienophile component. nih.gov For instance, 2-azadienes can be generated in situ and react with various dienophiles to afford a wide range of substituted pyridines. nih.gov

The general strategy for forming a polysubstituted pyridine ring via MCR often involves the condensation of aldehydes, 1,3-dicarbonyl compounds, and an ammonia source. rsc.orgnih.gov By choosing precursors that already contain the required nitro, chloro, and methyl functionalities, it is theoretically possible to construct the target molecule directly.

Table 1: Overview of De Novo Pyridine Synthesis Strategies

| Method | Description | Key Features | Citations |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the product, incorporating most atoms from the starting materials. | High atom economy, operational simplicity, access to diverse structures. | acs.orgrsc.orgnih.govbenthamdirect.comnih.gov |

| Three-Component Ring Transformation (TCRT) | A nucleophilic-type ring transformation using a substrate like dinitropyridone, a ketone, and an ammonia source. | Effective for synthesizing functionalized nitropyridines. | acs.orgnih.gov |

| [4+2] Cycloadditions (Diels-Alder) | Reaction between a diene (e.g., 1- or 2-azadiene) and a dienophile to form a six-membered ring. | High stereoselectivity and regioselectivity, versatile substitution patterns. | nih.gov |

Introduction of Methyl and Halogen Substituents

In the context of a de novo synthesis for 3-chloro-2-methyl-5-nitropyridine, the substituents must be introduced via the selection of appropriate acyclic precursors for a multicomponent reaction. For example, a generalized Hantzsch pyridine synthesis or a related MCR could be adapted. This would involve the condensation of a β-ketoester (or similar 1,3-dicarbonyl compound), an aldehyde, and an ammonia source.

To achieve the desired 2-methyl and 3-chloro substitution, one could hypothetically employ a β-dicarbonyl compound that already contains the methyl group at the appropriate position and an α-chloro-aldehyde or a related chlorinated building block. The nitro group could be introduced via a nitro-containing starting material, such as nitromethane, which can participate in condensations to form a key intermediate. For instance, a high-yield synthesis of 2-hydroxy-5-nitropyridine, a precursor to the chloro-derivative, utilizes the condensation of a 2-halogenated acrylate (B77674) with nitromethane, followed by cyclization. google.comgoogle.com This highlights how precursors containing the necessary functionalities can be assembled to build the substituted heterocyclic core.

Functionalization of Precursor Pyridine Derivatives

An alternative and often more practical approach to this compound involves the stepwise functionalization of a pre-formed pyridine ring. This strategy relies on the principles of electrophilic and nucleophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring.

Regioselective Nitration of Pyridine Analogues

The direct nitration of the pyridine ring is generally difficult due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. researchgate.net However, nitration is feasible and is a key step in many synthetic sequences. The regioselectivity is heavily influenced by the existing substituents.

For a precursor such as 3-chloro-2-methylpyridine (or 2-chloro-3-methylpyridine), the directing effects of the substituents must be considered. The methyl group is an activating, ortho-, para- directing group, while the chloro group is a deactivating, ortho-, para- director. The pyridine nitrogen is strongly deactivating, particularly towards the 2, 4, and 6 positions. In a strongly acidic nitrating medium (e.g., HNO₃/H₂SO₄), the pyridine nitrogen will be protonated, further increasing its deactivating effect. The combined directing effects of the C2-methyl and C3-chloro groups would favor electrophilic substitution at the C5 position.

A common method for nitrating pyridines involves using a mixture of nitric and sulfuric acid at controlled temperatures. An alternative, high-yield procedure for achieving nitration at the 3-position (or 5-position in a 2-substituted pyridine) involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which then rearranges to the 3-nitropyridine (B142982) upon treatment with a bisulfite solution. researchgate.netntnu.no

Table 2: Nitration of Substituted Pyridines

| Precursor | Reagents | Product | Key Features | Citations |

| 2-Chloro-6-methylpyridine | HNO₃ / H₂SO₄ | 2-Chloro-6-methyl-3-nitropyridine | Demonstrates regioselective nitration influenced by existing substituents. | |

| Pyridine | 1. N₂O₅ 2. SO₂ / HSO₃⁻ | 3-Nitropyridine | High-yield method for nitration at the 3-position via an N-nitropyridinium intermediate. | researchgate.netntnu.no |

| 5-Chloropyridin-2-amine | H₂O₂ / H₂SO₄ | 5-Chloro-2-nitropyridine | Oxidation of an amino group followed by nitration. | chemicalbook.com |

Selective Chlorination and Methylation Techniques

Chlorination: A highly effective method for introducing a chlorine atom at the 2-position of a pyridine ring is through the conversion of a corresponding 2-hydroxypyridine (B17775) (which exists in equilibrium with its 2-pyridone tautomer). The chlorination of 2-hydroxy-5-methyl-3-nitropyridine (B188116) using a chlorinating agent like thionyl chloride or a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) proceeds in high yield to give the 2-chloro derivative. google.comrsc.orgresearchgate.net This transformation is a crucial step in the synthesis of many chloro-substituted pyridines. For example, the synthesis of 2-chloro-5-nitropyridine (B43025) is often achieved by chlorinating 2-hydroxy-5-nitropyridine. google.comgoogle.comchemicalbook.com

Methylation: Introducing a methyl group onto a pre-functionalized pyridine ring can be more challenging. Classical methods are often limited, but modern catalytic approaches have provided powerful solutions. A notable advanced protocol is the rhodium-catalyzed C-3/5 methylation of pyridines using methanol (B129727) or formaldehyde (B43269) as the methyl source. rsc.org This method proceeds through a temporary dearomatization of the pyridine ring, allowing it to act as a nucleophile. rsc.org

Another strategy is the Vicarious Nucleophilic Substitution (VNS), where a carbanion attacks an electron-deficient aromatic ring, such as a nitropyridine, leading to the substitution of a hydrogen atom. acs.org This could potentially be used to introduce a methyl group at the 2-position of a precursor like 3-chloro-5-nitropyridine (B1586119) by using a suitable methyl carbanion equivalent.

Advanced Synthetic Protocols

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods. For the synthesis of this compound and related structures, several advanced protocols are noteworthy.

Multicomponent Reactions (MCRs) using Nanocatalysts: The efficiency of MCRs for pyridine synthesis can be further enhanced by using nanocatalysts. rsc.org These catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. For example, nitrogen-doped graphene has been employed as a dual acid-base catalyst for the solvent-free, one-pot synthesis of polysubstituted pyridines. benthamdirect.com

Catalytic Aza-Wittig/Diels-Alder Sequences: A novel two-pot, three-component synthesis of polysubstituted pyridines has been developed that involves a catalytic intermolecular aza-Wittig reaction to form a 2-azadiene, which then undergoes a Diels-Alder reaction. nih.gov This approach avoids the use of stoichiometric and often hazardous reagents typically required for azadiene synthesis. nih.gov

Deaminative Chlorination: A modern method for introducing chlorine atoms involves the deaminative chlorination of aminoheterocycles. This strategy uses a pyrylium (B1242799) reagent and a simple chloride source to replace an amino group with a chlorine atom, avoiding the often harsh or hazardous conditions of traditional Sandmeyer-type reactions. nih.gov This could be applied if a precursor like 3-amino-2-methyl-5-nitropyridine were available.

Utilization of Organometallic Reagents in Pyridine Synthesis

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org Conversely, this electronic nature renders the ring susceptible to nucleophilic attack, a feature that is exploited in reactions with organometallic reagents. wikipedia.orgpharmaguideline.com These reagents, such as organolithium and Grignard reagents, function as potent carbon nucleophiles capable of adding alkyl or aryl groups to the pyridine nucleus. youtube.com

The reaction of an organometallic reagent with an unsubstituted pyridine typically occurs at the α-position (C2). youtube.com However, the regioselectivity can be influenced by the presence of substituents on the ring and the specific reaction conditions. For halogenated pyridines, deprotonation often occurs ortho to the halogen atom. youtube.com The presence of an electron-withdrawing group, such as the nitro group in this compound, further activates the ring for nucleophilic substitution.

Direct functionalization using organometallics can be challenging and may yield mixtures of products. researchgate.net To achieve greater control, strategies involving the pre-activation of the pyridine ring are often employed. researchgate.netnih.gov This can involve N-acylation or the use of Lewis acids to enhance the ring's electrophilicity and direct the incoming nucleophile. youtube.com For instance, 3-chloropyridine (B48278) can be complexed with boron trifluoride to facilitate the addition of a Grignard reagent, followed by dehydrogenation to yield the alkylated pyridine with high regioselectivity. youtube.com Another approach is the metalation of the pyridine ring using strong bases, followed by reaction with an electrophile, which provides a rational route to a wide array of substituted pyridines. rsc.org

Stereoselective and Enantioselective Approaches to Pyridine Derivatives

While this compound itself is achiral, the principles of stereoselective and enantioselective synthesis are critical for creating complex, chiral molecules from pyridine-based starting materials. These advanced methodologies aim to control the three-dimensional arrangement of atoms, which is crucial for biological activity. A primary strategy in this field is the catalytic stereoselective dearomatization of pyridines. mdpi.com This process converts the flat, aromatic pyridine ring into a partially hydrogenated, three-dimensional structure like a dihydropyridine (B1217469) or piperidine (B6355638), creating one or more stereocenters. wikipedia.orgmdpi.com

The dearomatization can be achieved through the stereoselective addition of nucleophiles to an activated pyridine ring. nih.govmdpi.com N-activation, for example by forming a pyridinium (B92312) salt, makes the ring more susceptible to nucleophilic attack. researchgate.net By using a chiral catalyst, the reaction can be guided to produce one enantiomer of the product in excess over the other. This approach allows for the synthesis of chiral 1,2- or 1,4-dihydropyridines, which are versatile synthetic intermediates. mdpi.com For example, methods have been developed for the regiodivergent asymmetric addition of organometallic reagents to N-alkyl pyridinium salts, affording chiral dihydropyridine products with high stereochemical control. mdpi.com

Although specific enantioselective syntheses targeting this compound are not prominently documented, these general principles could be adapted. A hypothetical approach might involve the asymmetric addition of a nucleophile to a related pyridine derivative under catalytic control to set a desired stereocenter before subsequent chemical steps install the final chloro, methyl, and nitro functionalities. Such strategies are at the forefront of modern organic synthesis, enabling access to complex and highly functionalized piperidines and other saturated heterocycles. semanticscholar.org

Green Chemistry Principles in the Synthesis of Halogenated Nitropyridines

Green chemistry seeks to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The synthesis of halogenated nitropyridines, which often involves harsh reagents and produces significant waste, is an area ripe for the application of these principles.

The twelve principles of green chemistry provide a framework for evaluating and improving synthetic routes. acs.org Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. yale.edu

Traditional vs. Green Approaches:

Waste Prevention & Hazardous Reagents: A conventional synthesis of a compound like 2-chloro-5-nitropyridine might start with the nitration of 2-aminopyridine (B139424) using a mixture of nitric and sulfuric acids, followed by diazotization and chlorination with reagents like phosphorus oxychloride or phosphorus pentachloride. google.comchemicalbook.com This process generates substantial acidic wastewater and uses corrosive and hazardous reagents. google.com A greener approach would seek alternative, catalytic methods that avoid stoichiometric use of these hazardous materials. acs.orgedu.krd

Atom Economy: Atom economy, a concept developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final product. acs.org Reactions that use stoichiometric reagents, like chlorination with POCl₃, often have poor atom economy, as a large portion of the reagent's mass becomes waste. acs.orggoogle.com Catalytic processes, in contrast, are superior as they are used in small amounts and can, in principle, achieve 100% atom economy. acs.orgedu.krd

Safer Solvents and Auxiliaries: Many classical syntheses employ chlorinated solvents like dichloromethane. chemicalbook.com Green chemistry encourages the use of safer solvents (e.g., water, ethanol) or making auxiliary substances unnecessary wherever possible. yale.eduresearchgate.net

Reduction of Derivatives: Multi-step syntheses often require the use of protecting groups to mask reactive sites, which adds steps for protection and deprotection, requires additional reagents, and generates waste. yale.eduacs.org Designing synthetic pathways that avoid unnecessary derivatization is a core green chemistry goal. acs.org The use of highly selective catalysts, including enzymes, can often eliminate the need for protecting groups. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Methyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 3-chloro-2-methyl-5-nitropyridine. This class of reactions involves the displacement of a leaving group, in this case, the chloro substituent, by a nucleophile. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org

Reactivity of the Chloro Substituent

The chloro group at the 3-position of this compound serves as a leaving group in SNAr reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the pyridine (B92270) ring. The rate of nucleophilic attack is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

In the context of SNAr reactions, the typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I. This is often referred to as the "element effect" and is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov The reaction of 2-chloro-3,5-dinitropyridine (B146277) with various anilines in methanol (B129727) has been studied, revealing large negative ρ values, which indicates the formation of a Meisenheimer complex intermediate. researchgate.net

Role of the Nitro Group in Activating Nucleophilic Pathways

The nitro group at the 5-position plays a crucial role in activating the pyridine ring for nucleophilic attack. As a potent electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and facilitating its formation. wikipedia.orgnih.gov This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance delocalization of the negative charge onto the nitro group. libretexts.org

Vicarious Nucleophilic Substitution (VNS) with Carbanions

Vicarious Nucleophilic Substitution (VNS) is a unique type of nucleophilic substitution that allows for the replacement of a hydrogen atom on an electron-deficient aromatic ring by a carbanion bearing a leaving group. organic-chemistry.org This reaction proceeds through the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion and a proton from the ring. nih.govacs.org

For nitropyridines, VNS reactions offer a powerful method for C-H functionalization. nih.gov In the case of 3-nitropyridines, VNS reactions with carbanions typically occur at the positions ortho and para to the nitro group. organic-chemistry.org Therefore, for this compound, VNS reactions would be expected to occur at the 4- and 6-positions. The presence of the chloro and methyl groups can influence the regioselectivity of the reaction. It has been noted that in halonitroarenes, VNS is generally faster than the nucleophilic aromatic substitution of the halogen, with some exceptions. organic-chemistry.org

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally more difficult to achieve compared to benzene. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack.

For substituted pyridines like this compound, the ring is highly deactivated towards electrophilic substitution due to the combined electron-withdrawing effects of the chloro and nitro groups, as well as the pyridine nitrogen itself. Therefore, electrophilic aromatic substitution reactions are not a common or facile pathway for this compound.

Transformations Involving the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Reduction Reactions to Amino-Substituted Pyridines

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This reaction provides access to amino-substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Several methods can be employed for the reduction of the nitro group in nitropyridines. These include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), as well as chemical reduction using reagents like stannous chloride (SnCl₂) in hydrochloric acid, or iron in acidic media. orgsyn.orgrsc.org The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. For instance, in the case of 2-chloro-3-nitropyridine, reduction with stannous chloride has been used to prepare 2-chloro-3-aminopyridine. google.com Similarly, electrochemical reduction methods have also been developed for the conversion of nitropyridines to aminopyridines. google.com

The resulting 5-amino-3-chloro-2-methylpyridine is a useful building block for further synthetic modifications.

Nitro Group as a Leaving Group in Substitution Processes

The functionalization of nitroaromatic compounds through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic chemistry. While halogens are the most common leaving groups, the nitro group itself can be displaced by strong nucleophiles, particularly when the aromatic ring is sufficiently activated by other electron-withdrawing substituents. In pyridine systems, the ring nitrogen atom further enhances this electrophilicity.

Research into the reactivity of nitropyridine derivatives has shown that a nitro group can be a viable nucleofuge. For instance, in studies on 3-nitro-5-halopyridines, the 3-NO₂ group was found to be more susceptible to substitution than a halogen atom at the 5-position. researchgate.net This reactivity is particularly evident in reactions with soft nucleophiles like thiols. When 2-methyl-3-nitropyridine (B124571) derivatives are heated in the presence of a base such as potassium carbonate with various thiols, the nitro group at the 3-position is selectively replaced. researchgate.net

For example, the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzyl (B1604629) mercaptan (BnSH) yields a mixture of isomers, but the product resulting from the displacement of the 3-nitro group is predominant. mdpi.com This suggests that even with another potential leaving group present (a second nitro group), the 3-position is highly activated for nucleophilic attack. This preferential reactivity is attributed to the electronic activation provided by the pyridine nitrogen and the other substituents on the ring. The general scheme for this substitution is presented below.

Table 1: Nucleophilic Aromatic Substitution of Nitro Groups in 2-Methyl-3-nitropyridine Derivatives with Thiols

| Starting Material | Nucleophile (Thiol) | Product(s) | Observations | Reference |

| 2-Methyl-3,5-dinitropyridine | Benzyl Mercaptan (BnSH) | 2-Methyl-3-(benzylthio)-5-nitropyridine and 2-Methyl-5-(benzylthio)-3-nitropyridine | The 3-substituted isomer is the major product. | mdpi.com |

| 2-Methyl-3-nitro-5-bromopyridine N-oxide | Various Thiols | 2-Methyl-3-(alkyl/arylthio)-5-bromopyridine N-oxide | Selective substitution of the 3-nitro group is observed. | researchgate.net |

Reactivity of the Methyl Group at the Pyridine Ring

The methyl group at the C-2 position of the pyridine ring exhibits notable acidity. This is a well-known characteristic of α-picoline and its derivatives. The acidity of the methyl protons is significantly enhanced in this compound due to the strong electron-withdrawing effects of both the 5-nitro group and the pyridine ring nitrogen. This increased acidity allows for the deprotonation of the methyl group by a suitable base, generating a nucleophilic carbanion. This intermediate can then participate in a range of subsequent reactions, most notably alkylation and condensation.

Alkylation and Condensation Reactions

Condensation Reactions: The activated methyl group of nitropicoline derivatives readily undergoes condensation reactions with aldehydes and other carbonyl compounds. mdpi.comresearchgate.net For instance, 2-methyl-3-nitropyridine derivatives react with various aromatic aldehydes in the presence of a catalytic amount of a base like piperidine (B6355638) to form 2-styryl-3-nitropyridines. researchgate.netmdpi.com This reaction, a form of Knoevenagel condensation, proceeds under relatively mild conditions—typically heating in toluene—and demonstrates high substrate tolerance, working with both electron-rich and electron-poor aldehydes. mdpi.com The reaction is highly valuable as it produces the trans-alkene isomer exclusively, offering a metal-free alternative to palladium-catalyzed cross-coupling reactions like the Heck reaction. researchgate.netmdpi.com

The enhanced reactivity is highlighted by the fact that related 2-methylpyridine (B31789) N-oxides lacking a nitro group require much harsher conditions, such as a molar equivalent of potassium tert-butoxide, to achieve similar transformations. mdpi.com

Table 2: Condensation of 2-Methyl-3,5-dinitropyridine with Aromatic Aldehydes

| Aldehyde | Product Yield | Reference |

| Benzaldehyde | High | researchgate.netmdpi.com |

| 4-Chlorobenzaldehyde | High | researchgate.netmdpi.com |

| 4-Methoxybenzaldehyde | High | researchgate.netmdpi.com |

| 4-(Dimethylamino)benzaldehyde | High | researchgate.netmdpi.com |

Yields are reported as "high" based on qualitative descriptions in the sources.

Alkylation Reactions: The deprotonation of the methyl group can also be achieved using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures. nih.govstackexchange.com The resulting pyridylmethyllithium species is a potent nucleophile that can react with various electrophiles, including alkyl halides and epoxides, in alkylation reactions. nih.gov While direct alkylation of this compound itself is not extensively documented in the provided sources, the principles derived from studies on substituted 2-picolines are directly applicable. nih.govrsc.org The reaction with an epoxide, for example, would lead to the opening of the epoxide ring and the formation of a new carbon-carbon bond, resulting in a β-hydroxyalkyl side chain attached to the pyridine ring. The choice of base and reaction conditions is crucial to control the selectivity and yield of the alkylation. nih.gov

Ring-Opening and Re-closure Mechanisms of Substituted Pyridines

Substituted pyridines, particularly those bearing strong electron-withdrawing groups, can undergo ring-opening and re-closure sequences upon reaction with strong nucleophiles. A well-established mechanism for this transformation is the SN(ANRORC) mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure.

Studies on the reaction of 2-chloro-3-nitropyridine, a compound structurally similar to the title compound, with hydroxide (B78521) ions provide a clear example of this pathway. acs.org The initial step is the nucleophilic addition of a hydroxide ion to the C-6 position of the pyridine ring. This leads to the formation of an anionic σ-complex, or Meisenheimer-type adduct. Subsequently, this intermediate undergoes cleavage of the N1-C6 bond, resulting in a ring-opened species. In the case of 2-chloro-3-nitropyridine, this intermediate is a pseudo-cis form of a pentenenitrile derivative. acs.org This unstable intermediate can then isomerize to a more stable pseudo-trans geometry. Depending on the structure of the open-chain intermediate and the reaction conditions, it can either remain as a stable acyclic compound or undergo recyclization. In many cases, the recyclization can lead to the formation of a new heterocyclic ring or the reformation of the original pyridine ring but with the incorporation of an atom from the nucleophile, known as a degenerate ring transformation. nih.gov

Cycloaddition Reactions (e.g., Polar Diels-Alder)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While typically involving electron-rich dienes and electron-poor dienophiles, the scope can be expanded to include heteroaromatic systems. Pyridine itself is generally unreactive in Diels-Alder reactions due to its aromatic stability. However, the introduction of strong electron-withdrawing groups can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, enabling it to function as an electron-poor dienophile in polar Diels-Alder (P-DA) reactions. researchgate.netguidechem.com

Theoretical studies using Density Functional Theory (DFT) have shown that nitropyridines, such as 3-nitropyridine (B142982), possess sufficient electrophilic character to act as dienophiles in P-DA reactions with electron-rich dienes like isoprene (B109036) or Danishefsky's diene. mdpi.comresearchgate.netnih.gov The presence of a nitro group, a chloro atom, and the ring nitrogen in this compound would significantly enhance its electrophilicity, making it a viable candidate for such cycloadditions. The reaction would involve the C4-C5 double bond of the pyridine acting as the dienophile. Following the initial cycloaddition, the primary cycloadduct would likely undergo a facile elimination of nitrous acid (HNO₂) or another small molecule to form a stable, aromatic quinoline (B57606) derivative. researchgate.net The mechanism is often predicted to be a concerted and asynchronous process. researchgate.net These reactions are typically highly regioselective, leading to a single major product. mdpi.com

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of the theoretical characterization of 3-Chloro-2-methyl-5-nitropyridine, offering a quantitative description of its electronic and structural features.

Density Functional Theory (DFT) has been a cornerstone in elucidating the molecular structure and reactivity of a wide array of organic compounds, including substituted pyridines. For molecules structurally related to this compound, DFT calculations, particularly using the B3LYP functional, have been instrumental in optimizing molecular geometries and understanding electronic properties. researchgate.netresearchgate.netresearchgate.net These studies typically involve the prediction of bond lengths, bond angles, and dihedral angles, which are crucial for defining the three-dimensional arrangement of atoms.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the established methodologies for similar compounds provide a robust framework for its theoretical investigation. For instance, in the computational analysis of 2-chloro-5-nitropyridine (B43025), DFT has been employed to determine structural parameters and spectroscopic data. researchgate.net Such calculations for this compound would be expected to reveal the influence of the chloro, methyl, and nitro substituents on the geometry and electronic distribution of the pyridine (B92270) ring.

Below is a hypothetical representation of optimized geometrical parameters for this compound based on typical DFT calculation results for analogous molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (ring) | ~1.39 Å | |

| C-N (nitro) | ~1.48 Å | |

| N-O | ~1.22 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | C-C-Cl | ~120° |

| C-N-C | ~117° | |

| O-N-O | ~125° |

Note: This table is illustrative and based on computational data for similar compounds. Actual values would require specific DFT calculations for this compound.

Hartree-Fock (HF) theory, an ab initio method, offers a fundamental approach to approximating the many-electron Schrödinger equation and has been applied to study the electronic structure of various pyridine derivatives. researchgate.net While often considered a precursor to more advanced methods like DFT, HF calculations provide valuable insights into electronic properties such as orbital energies and molecular orbital distributions.

In studies of related compounds like 2-hydroxy-5-methyl-3-nitropyridine (B188116), both HF and DFT methods have been used to investigate the molecular structure and vibrational spectra. researchgate.net A comparative analysis often reveals that while both methods can provide consistent geometric data, DFT methods may yield vibrational frequencies that are in closer agreement with experimental values. researchgate.net For this compound, HF calculations would be crucial for understanding the fundamental electronic landscape, serving as a baseline for more correlated theoretical treatments.

The presence of a methyl group in this compound introduces the possibility of different rotational conformations. Conformational analysis, typically performed using computational methods, is essential for identifying the most stable three-dimensional arrangement of the molecule. By systematically rotating the methyl group and calculating the potential energy at each orientation, a potential energy surface can be generated.

While specific conformational analyses for this compound are not readily found in the literature, the general principles of such studies on substituted aromatic compounds are well-established. These analyses would likely indicate that the staggered conformations of the methyl group relative to the pyridine ring are energetically favored over eclipsed conformations, minimizing steric hindrance. The energy barriers to rotation would also be a key outcome of such a study, providing information on the flexibility of the molecule at different temperatures.

Spectroscopic Property Simulations

Computational simulations of spectroscopic properties are invaluable for interpreting experimental spectra and for assigning spectral features to specific molecular motions or electronic transitions.

The prediction of infrared (IR) and Raman spectra through computational methods is a powerful tool for understanding the vibrational modes of a molecule. For substituted pyridines, DFT and HF calculations are commonly used to compute the harmonic vibrational frequencies. researchgate.netresearchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, often show good agreement with experimental data. nih.gov

For this compound, a computational vibrational analysis would predict the frequencies and intensities of various stretching, bending, and torsional modes. Key vibrational signatures would be expected for the C-Cl, C-NO2, and C-CH3 stretching modes, as well as the characteristic ring vibrations of the pyridine core. For example, in the analysis of 2-chloro-5-nitropyridine, specific vibrational modes were assigned based on DFT calculations. researchgate.net

A hypothetical table of predicted vibrational frequencies for this compound is presented below, based on characteristic frequencies for similar functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 2980 - 2870 |

| C=N stretch (ring) | 1600 - 1550 |

| C=C stretch (ring) | 1580 - 1450 |

| NO₂ asymmetric stretch | ~1530 |

| NO₂ symmetric stretch | ~1350 |

| C-Cl stretch | 800 - 600 |

Note: This table is illustrative. Precise frequencies would be determined from specific quantum chemical calculations.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an essential tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for predicting NMR chemical shifts and is often employed in conjunction with DFT. While a specific computational study detailing the NMR chemical shifts of this compound is not available, experimental ¹H NMR data for this compound has been reported by commercial suppliers. chemicalbook.com

Computational predictions would involve calculating the magnetic shielding tensors for each nucleus and converting these to chemical shifts relative to a standard reference, such as tetramethylsilane (TMS). organicchemistrydata.orgorganicchemistrydata.org Such calculations would aid in the assignment of the experimental signals to the specific protons and carbons in the molecule. For instance, the protons on the pyridine ring and the methyl group would have distinct predicted chemical shifts based on their electronic environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The study of reaction mechanisms heavily relies on identifying transition states (TS)—the highest energy points along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize these transient structures. For reactions involving substituted pyridines, transition state analysis reveals the energy barriers (activation energies) that govern reaction rates.

An energy profile maps the potential energy of a system as it evolves from reactants to products. These profiles illustrate the energies of intermediates and transition states, allowing for a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in nucleophilic aromatic substitution reactions, a common reaction type for chloronitropyridines, computational models can calculate the energy of the Meisenheimer complex intermediate and the transition states leading to and from it. This analysis helps determine whether the reaction is kinetically or thermodynamically controlled.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Pathway This table provides example values to illustrate the typical outputs of a computational energy profile analysis.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.1 |

Computational studies are crucial for exploring various possible reaction pathways and understanding the origins of selectivity (regio-, chemo-, and stereoselectivity). escholarship.org For a molecule like this compound, which has multiple potential reactive sites, theoretical calculations can predict the most likely outcome of a reaction.

For example, in a cycloaddition reaction, different orientations of the reacting molecules can lead to various regioisomers. nih.govresearchgate.net By calculating the activation energies for each possible pathway, researchers can determine which product is kinetically favored. nih.govresearchgate.net A study on the [3+2] cycloaddition reaction between a nitrone and an alkyne, for instance, used DFT calculations to analyze stereo- and regioisomeric pathways, finding that the reactions were irreversible and exothermic. nih.govresearchgate.net Such analyses can elucidate how electronic and steric factors, dictated by the substituents (chloro, methyl, and nitro groups), direct the reaction to a specific outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.orgmdpi.com QSAR models are developed to predict the activity of new, unsynthesized molecules, thereby guiding drug discovery and toxicology studies. nih.govresearchgate.net

For pyridine derivatives, QSAR studies have been used to predict activities ranging from anticancer to antimicrobial effects. chemrevlett.comnih.gov These models are built using a set of "descriptors"—numerical values that quantify various aspects of a molecule's structure. Descriptors can be constitutional (e.g., molecular weight), topological, geometrical, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical equation relating these descriptors to the observed biological activity (e.g., IC50 values). chemrevlett.com Studies on nitroaromatic compounds have shown that hydrophobicity, electrostatic interactions, and van der Waals forces can contribute to their toxicity. nih.gov

| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol and water. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.denih.gov The MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale. uni-muenchen.de

Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack. nih.govresearchgate.net

Green regions represent neutral potential.

For this compound, the MEP map would show a significant region of negative potential (red) around the oxygen atoms of the nitro group, which are highly electronegative. researchgate.net The area around the pyridine ring's nitrogen atom would also show negative potential, though its reactivity can be influenced by the surrounding substituents. nih.gov Conversely, positive potential (blue) would likely be located on the hydrogen atoms of the methyl group and parts of the pyridine ring, indicating sites susceptible to nucleophilic interaction. researchgate.net MEP analysis provides crucial insights into intermolecular interactions, such as hydrogen bonding, and helps rationalize the molecule's biological recognition processes. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. nih.govuni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org

NBO analysis quantifies the stabilization energy associated with interactions between "donor" (filled, Lewis-type) orbitals and "acceptor" (unoccupied, non-Lewis-type) orbitals. uni-muenchen.de A large stabilization energy (E(2)) indicates a strong delocalization effect. In this compound, significant delocalization would be expected due to the conjugated π-system of the pyridine ring and the powerful electron-withdrawing nitro group.

Key interactions that would be investigated include:

Delocalization from the lone pairs of the ring nitrogen and the oxygen atoms of the nitro group into antibonding orbitals (π*) of the ring.

Hyperconjugative interactions between the C-H bonds of the methyl group and the ring's π-system.

Environmental Impact and Ecotoxicological Studies of Nitropyridine Compounds

Biodegradation Pathways of Nitropyridine Derivatives

The environmental persistence of nitropyridine compounds is significantly influenced by microbial degradation, which serves as a primary mechanism for their removal from soil and water. nih.govmdpi.com The structure of the pyridine (B92270) ring and the presence of substituents like nitro groups, chlorine atoms, and alkyl groups determine the susceptibility of these compounds to microbial attack. who.int

Microbial Degradation Mechanisms and Bacterial Isolates

Microorganisms have evolved diverse enzymatic systems to break down nitroaromatic and nitropyridine compounds. nih.govusda.gov A common initial step involves the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups, a process catalyzed by nitroreductases. scielo.br This reduction can be a detoxification step or a bioactivation step leading to more reactive intermediates. Another key mechanism is ring cleavage, which can occur through oxidative pathways, often initiated by monooxygenases or dioxygenases that hydroxylate the ring, making it susceptible to cleavage. asm.orgnih.gov

Numerous bacterial and fungal strains capable of degrading various pyridine and nitropyridine derivatives have been isolated from contaminated environments. For instance, the insecticide nitenpyram, a chloropyridinyl neonicotinoid, can be degraded by Ochrobactrum sp. strain DF-1. frontiersin.org Fungi, such as Cunninghamella elegans and various Aspergillus strains, have demonstrated the ability to transform 2-amino-4-methyl-3-nitropyridine (B139313). researchgate.net The bacterium Cupriavidus sp. strain CNP-8 was isolated for its ability to utilize 2-chloro-5-nitrophenol (B15424) as its sole source of carbon and nitrogen. frontiersin.org Similarly, the fungus Cladosporium cladosporioides has been shown to effectively degrade the organophosphate insecticide chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793). nih.govplos.org

| Microbial Isolate | Nitropyridine/Related Compound Degraded | Reference |

|---|---|---|

| Ochrobactrum sp. strain DF-1 | Nitenpyram | frontiersin.org |

| Cunninghamella elegans | 2-Amino-4-methyl-3-nitropyridine | researchgate.net |

| Streptomyces antibioticus | 2-Amino-4-methyl-3-nitropyridine | researchgate.net |

| Cupriavidus sp. strain CNP-8 | 2-Chloro-5-nitrophenol | frontiersin.org |

| Cladosporium cladosporioides strain Hu-01 | Chlorpyrifos / 3,5,6-Trichloro-2-pyridinol | nih.govplos.org |

| Arthrobacter sp. strain 68b | Pyridine | asm.orgnih.gov |

Biotransformation Products and Pathways

The microbial transformation of nitropyridines leads to a variety of intermediate products. The biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans yields products from oxidation at both aromatic and aliphatic positions, as well as at the heterocyclic nitrogen atom, resulting in 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. researchgate.net In contrast, Streptomyces antibioticus converts the same substrate into 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. researchgate.net The degradation of chlorpyrifos by Cladosporium cladosporioides proceeds through the hydrolysis of the phosphate (B84403) ester linkage to form the transient intermediate 3,5,6-trichloro-2-pyridinol (TCP), which is subsequently degraded. nih.govplos.org In the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8, the proposed pathway involves an initial reduction of the nitro group to form 2-chloro-5-nitrosophenol and subsequently 2-chloro-5-hydroxylaminophenol. frontiersin.org

| Original Compound | Microorganism | Identified Biotransformation Product(s) | Reference |

|---|---|---|---|

| 2-Amino-4-methyl-3-nitropyridine | Cunninghamella elegans | 2-Amino-5-hydroxy-4-methyl-3-nitropyridine, 2-Amino-4-hydroxymethyl-3-nitropyridine, 2-Amino-4-methyl-3-nitropyridine-1-oxide | researchgate.net |

| 2-Amino-4-methyl-3-nitropyridine | Streptomyces antibioticus | 2-Amino-4-methyl-3-nitro-6(1H)-pyridinone | researchgate.net |

| Chlorpyrifos | Cladosporium cladosporioides | 3,5,6-Trichloro-2-pyridinol (TCP) | plos.org |

| 2-Chloro-5-nitrophenol | Cupriavidus sp. | 2-Chloro-5-nitrosophenol, 2-Chloro-5-hydroxylaminophenol | frontiersin.org |

Environmental Fate and Transport in Various Media (Soil, Water)

The fate and transport of nitropyridine derivatives in the environment are governed by a combination of physical, chemical, and biological processes, including sorption, leaching, and degradation. nih.govresearchgate.net

Soil: Sorption to soil particles is a critical process that controls the mobility and bioavailability of these compounds. mdpi.comusda.gov The extent of sorption is often strongly correlated with the soil's organic matter content. rsc.orgnih.gov For neonicotinoid insecticides, which include nitropyridine structures, persistence in soil can be highly variable, with reported half-lives ranging from a few days to over 1,000 days. nih.govnih.gov This persistence is influenced by factors such as soil type, organic matter content, pH, temperature, and moisture. nih.govnih.gov Compounds with high sorption coefficients are less likely to leach into groundwater but may accumulate in the topsoil. rsc.org Desorption can be a slow process, indicating that a fraction of the compound can become irreversibly bound to soil particles. mdpi.com

Water: Nitropyridine compounds can enter aquatic systems through runoff from agricultural fields or industrial discharge. who.intnih.gov Once in the water, their fate is determined by factors such as water solubility, hydrolysis, photolysis, and microbial degradation. who.intnih.gov Some nitropyridines are relatively stable in water, while others can be degraded by sunlight (photolysis). nih.gov Their mobility in water can lead to the contamination of surface water and potentially groundwater, posing a risk to aquatic ecosystems. mdpi.com

Ecotoxicological Assessment of Nitropyridine Compounds

The ecotoxicological profile of nitropyridine compounds is a significant concern, given their potential for mutagenicity and toxicity to various organisms. usda.govnih.gov

Mutagenicity and Carcinogenicity Research

Research on nitroaromatic compounds has frequently indicated potential mutagenic and carcinogenic effects. nih.govnih.gov The nitro group is often implicated as a structural alert for mutagenicity, as its metabolic reduction can lead to reactive intermediates that bind to DNA. scielo.br

Toxicity to Environmental Organisms

Nitropyridine derivatives, particularly those used as insecticides like neonicotinoids, can be highly toxic to non-target organisms. nih.govresearchgate.net

Aquatic Organisms: Aquatic invertebrates, especially insects, are often much more sensitive to neonicotinoid insecticides than standard test species. nih.gov These compounds act as agonists of nicotinic acetylcholine (B1216132) receptors, causing neurotoxicity. nih.gov Lethal effects have been observed at low concentrations, and sublethal effects—such as reduced reproductive capacity, impaired feeding, and altered behavior—can occur at even lower, environmentally relevant concentrations. nih.govresearchgate.net For example, chlorpyrifos, which contains a chlorinated pyridine ring, is highly toxic to fish and the aquatic invertebrate Daphnia magna. nih.gov The metabolite TCP has also been shown to have antimicrobial properties and toxicity. plos.org

| Compound | Organism | Toxicity Endpoint (LC50) | Reference |

|---|---|---|---|

| Chlorpyrifos | Fish (unspecified) | 0.08 µmol/L | nih.gov |

| Chlorpyrifos | Daphnia magna | 0.001 µmol/L | nih.gov |

| Carbaryl | Fish (unspecified) | 43.19 µmol/L | nih.gov |

| Carbaryl | Daphnia magna | 0.031 µmol/L | nih.gov |

| Diuron | Fish (unspecified) | 43.48 µmol/L | nih.gov |

| Diuron | Daphnia magna | 32.11 µmol/L | nih.gov |

Soil Organisms: The persistence of nitropyridine compounds in soil can lead to chronic exposure for soil-dwelling invertebrates like earthworms, potentially impacting soil ecosystem services. nih.gov

Remediation and Mitigation Strategies for Contaminated Environments

The contamination of soil and water systems with nitropyridine compounds, including 3-Chloro-2-methyl-5-nitropyridine, necessitates the development and implementation of effective remediation and mitigation strategies. Research into the environmental fate of nitropyridines and related nitroaromatic compounds has led to the exploration of several promising approaches aimed at either removing these contaminants from the environment or transforming them into less harmful substances. These strategies can be broadly categorized into physical, chemical, and biological methods.

Physical Remediation

Physical methods for the remediation of environments contaminated with organic pollutants often involve the use of adsorbents to bind the contaminants, thereby immobilizing them and facilitating their removal.

Activated Carbon Adsorption: Activated carbon has proven to be an effective and economical physical remediation technique for various organic pollutants, including nitroaromatic compounds. mdpi.com Its high surface area and porous structure provide ample sites for the adsorption of contaminant molecules. researchgate.netyoutube.com Studies on compounds structurally similar to nitropyridines, such as nitrophenols and 1-nitropyrene (B107360), have demonstrated the high efficiency of activated carbon in their removal from soil and water. mdpi.comresearchgate.net For instance, research on 1-nitropyrene showed that activated carbon could remove over 80% of the pollutant from contaminated soil within a few hours. mdpi.com The process is primarily a physical phenomenon, where the contaminant adheres to the carbon surface. researchgate.net The effectiveness of adsorption can be influenced by the specific characteristics of the activated carbon and the chemical properties of the contaminant. researchgate.net

The potential for activated carbon to remediate sites contaminated with this compound is significant, given its efficacy with other nitroaromatic compounds. The process involves bringing the contaminated medium (soil or water) into contact with activated carbon, which then adsorbs the nitropyridine molecules.

Table 1: Physical Remediation of a Model Nitroaromatic Compound

| Technology | Contaminant | Removal Efficiency | Time Frame | Reference |

|---|---|---|---|---|

| Activated Carbon | 1-Nitropyrene | ~88.1% | 1 day | mdpi.com |

Chemical Remediation

Chemical remediation methods aim to degrade or transform contaminants into non-toxic or less toxic compounds through chemical reactions.

Chemical Reduction with Zero-Valent Iron (ZVI): Zero-valent iron (Fe⁰) has been identified as a potent reducing agent for the remediation of nitroaromatic compounds. mdpi.com In this process, ZVI donates electrons that reduce the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂). This transformation is significant because the resulting amino derivatives are often less toxic and more amenable to further degradation. mdpi.comstudiauniversitatis.ro For example, ZVI has been shown to effectively reduce 1-nitropyrene to 1-aminopyrene (B158619) in soil, achieving a removal performance of 83.1%. mdpi.com This chemical remediation approach requires careful management of soil conditions, such as pH, to ensure optimal reactivity. mdpi.com

Photodegradation: Photodegradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. Studies on nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like 1-nitropyrene have shown that they can be decomposed by exposure to UV light. nih.govnih.gov The mechanism often involves the formation of reactive radical species that lead to the destruction of the aromatic system, resulting in smaller, more polar compounds. nih.gov The efficiency of photodegradation can be influenced by the solvent, the presence of oxygen, and other environmental constituents. nih.gov Incorporating a UV photolysis step, particularly in wastewater treatment where nitrite (B80452) is present, can enhance the degradation of organic contaminants through the generation of hydroxyl radicals. rsc.org This suggests that UV-based technologies could be a viable strategy for the degradation of nitropyridines in aqueous environments.

Table 2: Chemical Remediation of a Model Nitroaromatic Compound

| Technology | Contaminant | Product | Removal Efficiency | Reference |

|---|---|---|---|---|

| Zero-Valent Iron | 1-Nitropyrene | 1-Aminopyrene | 83.1% | mdpi.com |

Biological Remediation (Bioremediation)

Bioremediation leverages the metabolic processes of living organisms, such as plants and microorganisms, to degrade or detoxify environmental contaminants. It is often considered a more sustainable and cost-effective approach. mdpi.com

Phytoremediation: Phytoremediation is an in-situ treatment technology that uses plants to clean up contaminated soil and water. researchgate.net Plants can absorb contaminants through their root systems and subsequently transform or store them. researchgate.net Research has demonstrated the potential of certain plants, such as alfalfa and reed, to remediate soils contaminated with nitroaromatic compounds from industrial activities. researchgate.net For instance, in a two-year field study, phytoremediation effectively removed a significant percentage of total nitroaromatic compounds from contaminated soil. researchgate.net The success of phytoremediation can be site-specific and may require extended periods to achieve remediation goals. mdpi.com

Microbial Degradation: Microorganisms, including bacteria and fungi, play a crucial role in the biogeochemical cycling of many elements and can metabolize a wide array of organic pollutants. Several studies have isolated microbial strains capable of degrading chlorinated and nitrated aromatic compounds. For example, a fungal strain, Cladosporium cladosporioides, was found to completely metabolize the pesticide chlorpyrifos and its toxic metabolite, 3,5,6-trichloro-2-pyridinol, demonstrating the potential for fungi to degrade chlorinated pyridinols. nih.govplos.org Similarly, bacterial strains like Cupriavidus sp. have been identified that can utilize chloronitrophenols as a sole source of carbon and energy. frontiersin.org The degradation pathway in these bacteria often involves the reduction of the nitro group. frontiersin.org These findings suggest that specialized microorganisms could be harnessed for the bioremediation of sites contaminated with this compound, potentially through bioaugmentation, where specific microbes are introduced to the contaminated site. researchgate.net

Table 3: Bioremediation of Structurally Related Compounds

| Technology | Organism | Contaminant Degraded | Key Finding | Reference |

|---|---|---|---|---|

| Microbial Degradation | Cladosporium cladosporioides | 3,5,6-trichloro-2-pyridinol | Complete metabolism of the compound. | nih.govplos.org |

| Microbial Degradation | Cupriavidus sp. strain CNP-8 | 2-chloro-5-nitrophenol | Utilized as a sole carbon and nitrogen source. | frontiersin.org |

| Phytoremediation | Alfalfa, Reed | Total Nitroaromatic Compounds | High removal efficiency in a 2-year field study. | researchgate.net |

Future Research Directions and Concluding Perspectives

Innovations in Synthetic Strategies for 3-Chloro-2-methyl-5-nitropyridine and its Analogues

Future synthetic research will likely focus on developing more efficient, selective, and diverse methods for the preparation of this compound and its derivatives. While traditional methods exist, innovation is geared towards overcoming limitations such as harsh reaction conditions, limited substrate scope, and the generation of hazardous waste.

One promising avenue is the advancement of one-pot multicomponent reactions (MCRs) . These reactions offer significant advantages, including reduced reaction times, atom economy, and eco-friendly efficiency, by combining multiple steps into a single procedure. Future work could devise MCRs that construct the substituted pyridine (B92270) ring of analogues in a single, highly efficient step from simple, readily available precursors.

Another key area is the use of microwave-assisted synthesis . This technique has been recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods. Applying microwave irradiation to the synthesis and functionalization of this compound could lead to cleaner reactions and purer products.

Furthermore, research into novel ring transformation reactions presents an innovative approach. For instance, the three-component ring transformation (TCRT) of dinitropyridones with ketones and ammonia (B1221849) has been shown to produce nitropyridines that are otherwise difficult to obtain. Exploring similar transformations could provide new pathways to uniquely substituted analogues of this compound.

Finally, the selective functionalization of the pyridine ring remains a challenge. Future studies will likely investigate novel catalytic systems and reagents for the precise modification of 3-nitropyridines, such as selective vicarious nucleophilic substitution (VNS) to introduce new functional groups at specific positions, thereby expanding the chemical space accessible from this intermediate.

Advancements in Targeted Therapeutic and Agrochemical Applications

Nitropyridines are valuable scaffolds for the development of bioactive molecules, and their derivatives have shown promise in various applications. Future research is expected to build upon this foundation, exploring this compound as a key building block for new targeted agents.

In the therapeutic arena , related nitropyridine compounds have been investigated for a range of activities. For example, hybrid molecules containing nitropyridyl fragments have demonstrated potent antimalarial activity. There is a significant opportunity to synthesize and screen a library of derivatives starting from this compound to identify new leads for infectious diseases, oncology, and inflammatory conditions. The development of monocyclic β-lactams, an important class of antibiotics, often involves complex heterocyclic intermediates, representing another potential application pathway.

In the agrochemical sector , chlorinated and methylated pyridines are crucial intermediates for many modern pesticides. For example, 2-chloro-5-methylpyridine (B98176) is a precursor to neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. Similarly, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for new series of insecticides. Future research will likely focus on using this compound to synthesize next-generation agrochemicals with improved efficacy, better safety profiles, and novel modes of action to combat resistance. Its structural features could be exploited to develop new herbicides, fungicides, or plant growth regulators.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is set to revolutionize the discovery and development of new molecules based on the this compound framework.

Computational chemistry offers powerful tools to predict the properties and reactivity of novel compounds before they are synthesized. Future research will increasingly use techniques like Density Functional Theory (DFT) to:

Investigate the structure and electronic properties of new analogues.

Model reaction mechanisms to optimize synthetic routes and predict outcomes.

Perform virtual screening and molecular docking studies to identify derivatives with high potential for specific biological targets, thereby guiding synthetic efforts and reducing the need for extensive, time-consuming screening.

On the experimental front , advanced analytical techniques remain indispensable. X-ray crystallography, for instance, is crucial for the unambiguous determination of molecular structures, as demonstrated for the related compound 2-chloro-5-methyl-3-nitropyridine. This precise structural information is vital for understanding structure-activity relationships (SAR) and for validating computational models. The integration of high-throughput synthesis and screening platforms will also accelerate the evaluation of new derivatives for therapeutic and agrochemical applications.

Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are becoming central to chemical synthesis, driven by the need to reduce environmental impact and improve safety and efficiency. Future research on this compound and its analogues will be heavily influenced by this trend.

Key areas of focus will include:

Green Solvents: Replacing traditional volatile and toxic organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids.

Catalysis: Developing and employing green catalysts, such as biocatalysts or recyclable heterogeneous catalysts, to improve reaction efficiency and minimize waste.

Atom Economy: Designing synthetic routes, like the MCRs mentioned earlier, that maximize the incorporation of starting materials into the final product, thus reducing waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or mechanochemistry to reduce energy consumption compared to conventional thermal methods.

A recent patent highlights a method for producing 2-chloro-5-nitropyridine that avoids a direct nitration step, thereby increasing operational safety and reducing wastewater—a clear move towards more sustainable industrial processes. Adopting a similar "scrap and build" strategy, such as the ring transformations of dinitropyridones, could serve as a safer synthetic equivalent to potentially hazardous nitration reactions. The table below summarizes some of these sustainable approaches.

Interactive Table: Green Synthesis Methodologies for Pyridine Derivatives

| Methodology | Description | Key Advantages |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Excellent yields (82-94%), short reaction times (2-7 mins), pure products. |

| One-Pot Multicomponent Reactions | Combining several reaction steps into a single operation without isolating intermediates. | High synthetic efficiency, atom economy, reduced reaction times, eco-friendly. |

| Green Catalysts | Use of recyclable or non-toxic catalysts to promote reactions. | Mild reaction conditions, reusability, reduced waste. |

| Environmentally Friendly Solvents | Replacing hazardous organic solvents with greener alternatives like water or ethanol. | Reduced toxicity and environmental pollution, improved safety. |

Q & A

Basic: What safety protocols are critical when handling 3-chloro-2-methyl-5-nitropyridine?

Answer:

this compound is classified as an irritant (GHS hazard class: Irritant Category 2). Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid: In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention. For skin exposure, wash thoroughly with soap and water .

- Storage: Store in a cool, dry place away from oxidizing agents. Use amber glass containers to prevent photodegradation .

Basic: What synthetic methodologies are reported for this compound?

Answer:

Two primary routes are documented:

- Nitration-Chlorination Sequence: Start with 2-methylpyridine. Nitration using fuming HNO₃ at 45–50°C yields 2-methyl-5-nitropyridine, followed by chlorination with POCl₃ or PCl₃ at reflux to introduce the chloro group .

- Direct Substitution: React 3-hydroxy-2-methyl-5-nitropyridine with thionyl chloride (SOCl₂) under reflux, achieving ~85% yield. Purify via recrystallization in ethanol/water .

Basic: How can purity and structural integrity be validated post-synthesis?

Answer:

- Purity: Use HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water) to confirm ≥98% purity. Monitor UV absorbance at 254 nm .

- Structural Confirmation: Employ ¹H/¹³C NMR (DMSO-d₆ solvent) to verify substituent positions. Key peaks: δ 8.5 ppm (C6-H, nitro group para), δ 2.6 ppm (C2-CH₃) .

Advanced: How does computational modeling predict regioselectivity in substitution reactions?

Answer:

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) reveal:

- Nitro Group Effects: The electron-withdrawing nitro group directs electrophilic substitution to the C4 position (para to nitro, meta to chloro). Activation energy for C4 substitution is 12 kcal/mol lower than C6 .

- Methyl Group Influence: Steric hindrance from C2-CH₃ reduces reactivity at C2, favoring functionalization at C4 or C6 .

Advanced: What strategies resolve contradictions in reported melting points (e.g., 105–108°C vs. 110–112°C)?

Answer:

- Analytical Refinement: Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen to detect polymorphs or impurities.

- Solvent Recrystallization: Compare melting points after recrystallizing from ethanol (mp 105–108°C) vs. toluene (mp 110–112°C), which may stabilize different crystal forms .

Advanced: How to optimize catalytic systems for regioselective functionalization?

Answer:

- Palladium Catalysis: Use Pd(OAc)₂ with Xantphos ligand for Suzuki coupling at C4. Optimize solvent (DMF:H₂O 4:1) and temperature (80°C) for >90% yield .

- Copper-Mediated Amination: For C6 substitution, employ CuI/1,10-phenanthroline in DMSO at 120°C. Monitor regioselectivity via LC-MS .

Advanced: What mechanistic insights explain competing pathways in nitration reactions?

Answer:

- Nitronium Ion Attack: Kinetic studies show nitronium ion (NO₂⁺) preferentially attacks the C5 position due to resonance stabilization from the methyl group. Competing C3 nitration (<5%) arises from steric effects .

- Acid Sensitivity: Prolonged exposure to HNO₃/H₂SO₃ at >50°C leads to decomposition via denitration. Use low temperatures (0–5°C) to suppress side reactions .

Advanced: How is X-ray crystallography applied to confirm substitution patterns?

Answer:

Single-crystal X-ray diffraction (CCDC deposition) reveals:

- Bond Angles: C2-CH₃ induces a 5° distortion in the pyridine ring, altering reactivity.